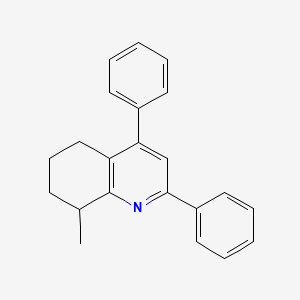
Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core with methyl and diphenyl substitutions. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves the hydrogenation of quinoline using heterogeneous catalysts. For instance, tetrahydroquinolines can be produced by hydrogenation of quinolines, a process that is often reversible . Another common method is the Skraup synthesis, which involves heating an aromatic amine with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic hydrogenation processes. These methods are scalable and can produce large quantities of the desired compound with high purity. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the product.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling . The compound’s structure allows it to bind to these targets, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A semi-hydrogenated derivative of quinoline, commonly used in medicinal chemistry.
3-Methyl-5,6,7,8-tetrahydroquinoline: Another derivative with similar structural features.
Uniqueness
Quinoline, 5,6,7,8-tetrahydro-8-methyl-2,4-diphenyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of methyl and diphenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
32605-80-4 |
|---|---|
Molecular Formula |
C22H21N |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
8-methyl-2,4-diphenyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C22H21N/c1-16-9-8-14-19-20(17-10-4-2-5-11-17)15-21(23-22(16)19)18-12-6-3-7-13-18/h2-7,10-13,15-16H,8-9,14H2,1H3 |
InChI Key |
YHIVKUULTMZORE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1N=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















